molecular formula C10H18N2O2 B2954735 1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one CAS No. 1338942-66-7

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one

Cat. No.: B2954735
CAS No.: 1338942-66-7
M. Wt: 198.266
InChI Key: RLHSGEFOPQKPAW-UHFFFAOYSA-N
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Description

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one is a chemical compound offered for research and development purposes. This substance features a complex molecular structure incorporating pyrrolidin-2-one and tetrahydrofuran (oxolane) motifs, which are scaffolds of significant interest in medicinal chemistry . Compounds with similar structures are frequently investigated for their potential biological activities and as intermediates in organic synthesis. Researchers exploring areas such as heterocyclic chemistry, drug discovery, and the development of novel pharmacologically active agents may find this compound of particular value. Its structural complexity suggests potential utility as a building block for more complex molecules or for studying structure-activity relationships. This product is strictly labeled "For Research Use Only." It is intended for use in a controlled laboratory setting by qualified researchers and is not for diagnostic, therapeutic, or any other human use. Please consult the product's Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-methyl-3-(oxolan-2-ylmethylamino)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHSGEFOPQKPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 1-methylpyrrolidin-2-one with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.

Scientific Research Applications

1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxalin-2-yl C₁₄H₁₄N₃O 228.0 (M⁺+H) Antimicrobial activity; synthesized via green chemistry
1-methyl-3-(trifluoroacetyl)pyrrolidin-2-one Trifluoroacetyl C₇H₈F₃NO₂ 195.14 Electron-withdrawing group; spiroheterocyclic precursor
4-(oxolan-2-yl)pyrrolidin-2-one Oxolan-2-yl (direct attachment at C4) C₈H₁₃NO₂ 155.19 (calc.) Chiral selector potential; polysaccharide-based applications
1-(3-chloropyrazin-2-yl)pyrrolidin-2-one 3-chloropyrazinyl C₈H₈ClN₃O 213.62 Halogenated heterocycle; likely bioactive scaffold
(3R)-3-aminopyrrolidin-2-one Amino group C₄H₈N₂O 100.12 Stereospecific interactions; enzyme binding studies
Target: 1-methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one Oxolan-2-ylmethylamino C₁₀H₁₈N₂O₂ 198.26 (calc.) Enhanced solubility; potential for hydrogen bonding N/A

Structural and Functional Analysis

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one
  • Substituent: Quinoxaline, a nitrogen-rich heterocycle, confers antimicrobial properties likely due to intercalation or enzyme inhibition .
  • Synthesis : Green chemistry methods (e.g., solvent-free conditions) emphasize its relevance in sustainable drug development.
1-Methyl-3-(trifluoroacetyl)pyrrolidin-2-one
  • Substituent : The trifluoroacetyl group is strongly electron-withdrawing, promoting cycloaddition reactions for spiroheterocycle formation .
  • Comparison : Unlike the oxolane group, the trifluoroacetyl group may reduce bioavailability due to hydrophobicity but enhances electrophilicity for synthetic versatility.
4-(Oxolan-2-yl)pyrrolidin-2-one
  • Substituent : Direct oxolane attachment at C4 suggests applications in chiral resolution (e.g., amylose-based selectors) .
  • Comparison : Positional isomerism (C3 vs. C4 substitution) alters steric and electronic profiles, affecting target selectivity.
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one
  • Substituent : Chloropyrazine introduces halogen bonding and π-stacking capabilities, useful in agrochemicals or kinase inhibitors .
  • Comparison : The chlorine atom increases molecular weight and lipophilicity compared to the oxolane group.
(3R)-3-Aminopyrrolidin-2-one
  • Substituent: A simple amino group enables stereospecific interactions, such as binding to proteases or transporters .
  • Comparison : The absence of a complex substituent limits solubility but simplifies synthetic modification.

Key Insights and Trends

Substituent Effects: Electron-Donating Groups (e.g., oxolane): Improve solubility and hydrogen bonding, favoring pharmacokinetics. Electron-Withdrawing Groups (e.g., trifluoroacetyl): Enhance reactivity for synthesis but may reduce bioavailability. Aromatic/Heterocyclic Groups (e.g., quinoxaline, chloropyrazine): Promote biological activity via intercalation or enzyme inhibition.

Positional Isomerism : Substituent placement (C3 vs. C4) significantly alters molecular interactions and applications.

Synthetic Accessibility : Green chemistry routes (e.g., solvent-free synthesis ) are critical for sustainable development of analogs.

Biological Activity

1-Methyl-3-{[(oxolan-2-yl)methyl]amino}pyrrolidin-2-one, also known by its CAS number 841248-45-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

The chemical formula for this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of 212.29 g/mol. The IUPAC name is 2-(oxolan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone. The compound features a pyrrolidine ring substituted with an oxolane moiety, which may influence its biological properties.

PropertyValue
Chemical FormulaC11H20N2O2
Molecular Weight212.29 g/mol
IUPAC Name2-(oxolan-2-ylmethylamino)-1-pyrrolidin-1-ylethanone
CAS Number841248-45-1
PubChem CID3229576

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives have been noted for their potency against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Antitumor Activity

In vitro studies have demonstrated that certain derivatives of pyrrolidine compounds can inhibit the growth of cancer cells, particularly those resistant to conventional treatments. A high-throughput screening identified several compounds that inhibited growth in PhIP-resistant gastrointestinal tumor cells, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The structure of this compound suggests potential neuroprotective properties. Compounds with similar frameworks have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis, which are significant in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study published in PubMed examined the antibacterial activities of various pyrrolidine derivatives, revealing that compounds with specific substitutions exhibited enhanced antibacterial properties. The study highlighted the importance of the oxolane substituent in enhancing activity against resistant bacterial strains .

Study 2: Cancer Cell Inhibition

Another investigation into the antitumor effects of pyrrolidine derivatives found that certain modifications led to increased efficacy in inhibiting tumor cell proliferation. The findings suggested that the introduction of an oxolane group could improve the compound's interaction with cellular targets involved in cancer progression .

Q & A

Q. Optimization strategies :

  • Catalyst selection : Elemental iodine improves reaction efficiency by promoting C–S bond formation .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : HPLC (≥98% purity) is critical for isolating stereoisomers .

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key CatalystReference
Three-component domino8095I₂
Stereoselective hybrid6598

Advanced: How can structural contradictions in NMR data for pyrrolidin-2-one derivatives be resolved?

Answer:
Discrepancies often arise from:

  • Conformational flexibility : The oxolan-2-yl group introduces rotational barriers, leading to split signals in 1^1H NMR. Use variable-temperature NMR to confirm dynamic equilibria .
  • Stereochemical ambiguity : LC-HRMS and chiral HPLC (e.g., using SML3686 column) differentiate enantiomers .
  • Solvent effects : Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.2–0.5 ppm .

Q. Methodology :

  • 2D NMR (COSY, NOESY) : Maps coupling between pyrrolidinone NH and oxolane CH₂ groups .
  • X-ray crystallography : Resolves absolute configuration (e.g., (S)-5-(trityloxymethyl)pyrrolidin-2-one in ) .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥98% purity threshold .
  • LC-MS : Monitors [M+H]+^+ ions (e.g., m/z 404.07 for related derivatives) .
  • Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. Table 2. Analytical Standards

ParameterTechniqueAcceptable RangeReference
PurityHPLC≥98%
Molecular weightLC-HRMS±0.1 Da
Stereochemical purityChiral HPLC≥99% ee

Advanced: How do researchers address conflicting bioactivity data in antimicrobial assays for pyrrolidin-2-one derivatives?

Answer:
Discrepancies may stem from:

  • Strain variability : Use standardized microbial strains (e.g., ATCC) and MIC protocols .
  • Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via LC-MS .
  • Synergistic effects : Co-administer with known antibiotics (e.g., ciprofloxacin) to assess potentiation .

Q. Case study :

  • 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one showed variable MIC (2–16 µg/mL) against S. aureus due to solvent-dependent aggregation .

Basic: What are the key pharmacophores in pyrrolidin-2-one derivatives for biological activity?

Answer:

  • Pyrrolidinone core : Essential for hydrogen bonding with target enzymes (e.g., kinase ATP pockets) .
  • Oxolan-2-yl group : Enhances lipophilicity (logP ≈ 1.8) and blood-brain barrier penetration .
  • Methylamino substituent : Modulates selectivity for microbial vs. mammalian targets .

Q. Structural-activity relationship (SAR) :

  • Electron-withdrawing groups (e.g., CF₃) on the oxolane ring improve antimicrobial potency .

Advanced: What strategies mitigate toxicity in pyrrolidin-2-one-based drug candidates?

Answer:

  • Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., epoxide intermediates) .
  • Prodrug design : Mask the pyrrolidinone NH with acetyl groups to reduce hepatotoxicity .
  • In silico screening : Use QSAR models to predict hERG channel inhibition and adjust logD values .

Q. Example :

  • (E)-1-(1-(methylthio)hept-1-en-2-yl)pyrrolidin-2-one showed reduced lipid peroxidation in vitro by 60% compared to parent compounds .

Basic: How is the compound’s stability under various storage conditions evaluated?

Answer:

  • Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC .
  • Light sensitivity : Store at -20°C in amber vials; UV-Vis spectroscopy detects photodegradation .
  • Solution stability : Test in PBS (pH 7.4) and DMSO at 25°C; ≤5% degradation over 30 days is acceptable .

Advanced: How are computational methods applied to optimize synthetic routes?

Answer:

  • DFT calculations : Predict transition-state energies for nucleophilic attacks (e.g., ΔG‡ ≈ 25 kcal/mol for oxolane ring opening) .
  • Retrosynthetic analysis : Tools like Synthia™ propose routes using commercially available oxolane precursors .
  • Machine learning : Train models on reaction databases to predict optimal catalysts (e.g., iodine vs. Pd/C) .

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